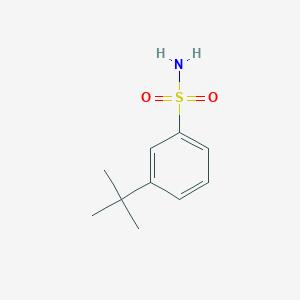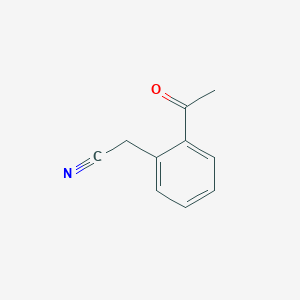
3-叔丁基苯磺酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(tert-Butyl)benzenesulfonamide is an organic compound belonging to the class of benzenesulfonamides. It is characterized by the presence of a tert-butyl group attached to the benzene ring, which is further connected to a sulfonamide group. This compound is known for its diverse applications in various fields, including chemistry, biology, and industry.
科学研究应用
3-(tert-Butyl)benzenesulfonamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is utilized in studies involving enzyme inhibition, particularly targeting enzymes like dihydrofolate reductase and protein tyrosine phosphatases.
Medicine: Research has explored its potential as an inhibitor of xanthine oxidase, an enzyme involved in purine metabolism, which could have implications for treating conditions like gout.
Industry: It serves as a plasticizer in the production of polymers such as nylon and polycarbonates, enhancing their flexibility and durability.
作用机制
Target of Action
3-tert-Butyl benzenesulfonamide, also known as 3-tert-butylbenzene-1-sulfonamide, is a type of organic compound known as benzenesulfonamides . These are organic compounds containing a sulfonamide group that is S-linked to a benzene ring .
Mode of Action
Current understanding suggests that it may act as an enzyme inhibitor by binding to the active site of the enzyme, consequently obstructing substrate binding .
Pharmacokinetics
Therefore, the impact of these properties on the compound’s bioavailability is currently unknown .
Action Environment
Like other organic compounds, its stability and efficacy could potentially be influenced by factors such as temperature, ph, and the presence of other chemicals .
生化分析
Biochemical Properties
The precise biochemical properties of 3-tert-Butyl benzenesulfonamide remain incompletely understood. Current understanding suggests that it acts as an enzyme inhibitor by binding to the active site of the enzyme, consequently obstructing substrate binding .
Cellular Effects
Ingestion or inhalation of 3-tert-Butyl benzenesulfonamide may cause central nervous system depression, with symptoms of headache, dizziness, lack of coordination, numbness and/or confusion . Prolonged or repeated exposure to 3-tert-Butyl benzenesulfonamide may cause liver damage .
Molecular Mechanism
It is believed to inhibit protein tyrosine phosphatases, key regulators of cell signaling pathways . It has also been instrumental in studies investigating the inhibition of xanthine oxidase, an enzyme involved in purine metabolism .
Temporal Effects in Laboratory Settings
It is known that the compound is stable under normal conditions of use .
Dosage Effects in Animal Models
The effects of 3-tert-Butyl benzenesulfonamide vary with different dosages in animal models. One study reported a no adverse effect level of 50 mg/kg liver effects and a low incidence of neurodegeneration .
Metabolic Pathways
It is known to inhibit xanthine oxidase, an enzyme involved in purine metabolism .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-(tert-Butyl)benzenesulfonamide typically involves the reaction of tert-butylamine with benzenesulfonyl chloride. The reaction is carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually performed in an organic solvent like dichloromethane or toluene at room temperature or slightly elevated temperatures.
Industrial Production Methods: On an industrial scale, the production of 3-(tert-Butyl)benzenesulfonamide follows similar synthetic routes but may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions ensures consistent product quality and scalability.
化学反应分析
Types of Reactions: 3-(tert-Butyl)benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids or sulfonyl chlorides.
Reduction: Reduction reactions can convert the sulfonamide group to an amine group.
Substitution: The tert-butyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed for substitution reactions.
Major Products Formed:
Oxidation: Sulfonic acids or sulfonyl chlorides.
Reduction: Amines.
Substitution: Various substituted benzenesulfonamides.
相似化合物的比较
- N-Butylbenzenesulfonamide
- N-Ethyltoluene-4-sulfonamide
- Benzenesulfonamide
- N-Methyl-p-toluenesulfonamide
Comparison: 3-(tert-Butyl)benzenesulfonamide is unique due to the presence of the tert-butyl group, which imparts distinct steric and electronic properties. This makes it more resistant to certain chemical reactions compared to its analogs, such as N-Butylbenzenesulfonamide or N-Ethyltoluene-4-sulfonamide. Additionally, the tert-butyl group enhances the compound’s hydrophobicity, influencing its solubility and interaction with biological targets.
属性
IUPAC Name |
3-tert-butylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO2S/c1-10(2,3)8-5-4-6-9(7-8)14(11,12)13/h4-7H,1-3H3,(H2,11,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JACGHULSRUWRBD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=CC=C1)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-cyano-N-{3-ethoxyspiro[3.4]octan-1-yl}-N-methylpyridine-3-sulfonamide](/img/structure/B2448663.png)
![N-(3-chlorophenyl)-2-((6-ethyl-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)acetamide](/img/structure/B2448664.png)
![(Z)-N-(3-ethyl-4-fluorobenzo[d]thiazol-2(3H)-ylidene)-4-fluorobenzamide](/img/structure/B2448665.png)
![2-((1-(3-(diethylamino)propyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(3,5-dimethoxyphenyl)acetamide](/img/structure/B2448666.png)
![[5-Furan-2-yl-4-(2-methyl-allyl)-4H-[1,2,4]triazol-3-ylsulfanyl]-acetic acid](/img/structure/B2448670.png)
![3-(methylsulfanyl)-N-[(oxan-4-yl)(thiophen-2-yl)methyl]benzamide](/img/structure/B2448671.png)

![4-(6-(methylthio)benzo[d]thiazol-2-yl)-N-(thiophen-2-ylmethyl)piperazine-1-carboxamide](/img/structure/B2448674.png)
![2-(3,4-dioxo-8-phenyl-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B2448675.png)

![1-[3-(2,6-Difluorophenyl)-1-bicyclo[1.1.1]pentanyl]-N-methylmethanamine](/img/structure/B2448677.png)
![N-(4-fluorobenzyl)-2-(4-oxo-1-phenyl-1,4,6,7-tetrahydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-6-yl)acetamide](/img/structure/B2448680.png)
![tert-butyl N-{2-[(5-bromopyridin-2-yl)formamido]ethyl}carbamate](/img/structure/B2448683.png)
![2-(1,3-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidin-5-yl)sulfanyl-N-(4-methoxyphenyl)acetamide](/img/structure/B2448684.png)
